{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (7) is a synthetically derived selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It acts as a partial agonist, meaning it only partially activates the receptor compared to a full agonist. This compound has been investigated for its potential in treating dyslipidemia due to its efficacy in improving plasma lipid parameters and insulin sensitivity.
The synthesis of {4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (7) is part of a broader structure-activity relationship study aimed at developing selective PPARδ agonists. While the paper doesn't detail the specific steps for synthesizing compound 7, it emphasizes modifying the acidic part of a known triple PPARα,γ,δ agonist (compound 1) while maintaining its lipophilic half. This approach suggests that compound 7 is likely derived from compound 1 through chemical modifications targeting its acidic moiety.
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (7) functions as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ, a nuclear receptor, plays a role in regulating lipid metabolism, inflammation, and glucose homeostasis. By activating PPARδ, compound 7 influences the expression of genes involved in lipid metabolism, leading to increased free fatty acid (FFA) oxidation and improved plasma lipid profiles.
{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid (7) has demonstrated promising results in preclinical studies for its potential application in treating dyslipidemia.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5